molecular formula C22H21Cl2N7O B12503503 N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-{[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzamide hydrochloride

N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-{[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzamide hydrochloride

Cat. No.: B12503503
M. Wt: 470.4 g/mol
InChI Key: AQSJYIVIWBIHOU-UHFFFAOYSA-N
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Description

N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-{[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloropyridine moiety, a piperidine ring, and a triazolopyridine group, all linked to a benzamide core. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Preparation Methods

The synthesis of N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-{[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzamide hydrochloride involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the chloropyridine and piperidine intermediates, followed by their coupling with the triazolopyridine and benzamide groups. The final step involves the formation of the hydrochloride salt to enhance solubility and stability.

    Chloropyridine Intermediate: The chloropyridine intermediate can be synthesized through a chlorination reaction of pyridine using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidine Intermediate: The piperidine intermediate is typically prepared through the hydrogenation of pyridine derivatives in the presence of a catalyst such as palladium on carbon.

    Coupling Reactions: The chloropyridine and piperidine intermediates are then coupled with the triazolopyridine and benzamide groups using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Formation of Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid in an appropriate solvent.

Chemical Reactions Analysis

N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-{[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The benzamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-{[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving signal transduction and enzyme inhibition.

    Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease processes.

    Industry: It is used in the development of new materials and as a catalyst in industrial chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-{[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. This interaction can lead to the inhibition or activation of specific biological processes, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)-4-{[1,2,3]triazolo[4,5-b]pyridin-3-yl}benzamide hydrochloride can be compared with other similar compounds, such as:

Properties

Molecular Formula

C22H21Cl2N7O

Molecular Weight

470.4 g/mol

IUPAC Name

N-(3-chloropyridin-2-yl)-N-piperidin-3-yl-4-(triazolo[4,5-b]pyridin-3-yl)benzamide;hydrochloride

InChI

InChI=1S/C22H20ClN7O.ClH/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21;/h2-3,5-10,12-13,17,24H,1,4,11,14H2;1H

InChI Key

AQSJYIVIWBIHOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4.Cl

Origin of Product

United States

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